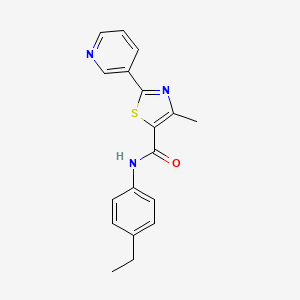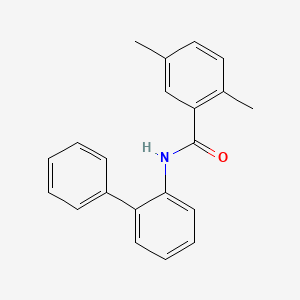![molecular formula C16H22N2O3 B4843499 ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)
ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate
Overview
Description
Ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate, also known as CX-4945, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first synthesized in 2004 by a team of researchers led by Dr. Robert Abraham at the University of Pennsylvania. Since then, CX-4945 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Its overexpression in cancer cells has been linked to increased cell proliferation, survival, and resistance to chemotherapy. The inhibition of CK2 by ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to induce apoptosis and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects
ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of various substrates involved in cell proliferation, survival, and DNA repair. It has also been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models. In addition, ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate is its specificity for CK2 inhibition. Unlike other kinase inhibitors, ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has minimal off-target effects and does not inhibit other kinases involved in cellular processes. This makes it a valuable tool for studying the role of CK2 in cancer biology. However, one of the limitations of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the development of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate as a potential cancer therapeutic. One direction is the identification of biomarkers that can predict the response of cancer cells to ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate treatment. Another direction is the development of more potent and selective CK2 inhibitors that can overcome the limitations of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate. In addition, the combination of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate with other chemotherapy agents and immunotherapies is also an area of active research. Finally, the clinical development of ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate as a cancer therapeutic is also an important future direction.
Scientific Research Applications
Ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a protein called protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer cells, and its inhibition by ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate has been shown to induce cell death and inhibit tumor growth.
properties
IUPAC Name |
ethyl N-[3-(cyclohexanecarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-21-16(20)18-14-10-6-9-13(11-14)17-15(19)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUMUIVLCKJYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4843419.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843431.png)
![4-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4843435.png)
![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)

![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)